Methyl 4-(piperazin-1-yl)picolinate
Description
Methyl 4-(piperazin-1-yl)picolinate is a heterocyclic compound featuring a piperazine ring linked to a picolinate ester. Piperazine moieties are widely employed in medicinal chemistry due to their ability to enhance solubility, modulate pharmacokinetics, and serve as bioisosteres for amine functionalities . The picolinate ester group may further influence metabolic stability and binding interactions, making this compound a candidate for optimization in drug discovery pipelines.
Properties
CAS No. |
1279200-20-2 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
methyl 4-piperazin-1-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)10-8-9(2-3-13-10)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 |
InChI Key |
ZDZZLQAALKMJKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperazin-1-yl)picolinate typically involves the reaction of 4-chloromethylpyridine with piperazine in the presence of a base. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(piperazin-1-yl)picolinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinate moiety.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Methyl 4-(piperazin-1-yl)picolinate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of Methyl 4-(piperazin-1-yl)picolinate involves its interaction with specific molecular targets in biological systems. The piperazine moiety can interact with receptors or enzymes, leading to modulation of their activity. The compound may also affect cellular pathways by altering the expression of certain genes or proteins.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Halogenated derivatives (C2–C4) exhibit increased molecular weights compared to C1, with bromine contributing the most (562.1 g/mol). Electron-withdrawing groups like -CF₃ (C7) further elevate molecular weight and may influence electronic properties .
- Physical Properties : Chloro and fluoro substituents (C3, C4) yield white solids, whereas bulkier groups (e.g., -SMe in C5) produce yellow solids, suggesting substituent-dependent crystallinity .
- Structural Contrast with Target Compound: Unlike this compound, C1–C7 feature a quinoline-carbonyl spacer between the piperazine and benzoate. This spacer likely enhances π-π stacking interactions but may reduce metabolic stability due to increased lipophilicity.
Piperazine-Thiazol-Urea Derivatives (11a–11o)
Compounds 11a–11o () incorporate a piperazine-linked thiazolylurea scaffold. While structurally distinct from the target compound, they highlight the pharmacological versatility of piperazine derivatives:
| Compound | Aryl Substituent | Yield (%) | ESI-MS [M+H]+ (m/z) |
|---|---|---|---|
| 11a | 3-Fluorophenyl | 85.1 | 484.2 |
| 11b | 3,5-Dichlorophenyl | 83.7 | 534.2 |
| 11d | 4-Trifluoromethylphenyl | 85.3 | 534.1 |
| 11k | 4-Chloro-3-CF₃-phenyl | 88.0 | 568.2 |
| 11m | 3,5-Di-CF₃-phenyl | 84.7 | 602.2 |
Key Observations :
- Pharmacological Relevance : The urea-thiazole motif in 11a–11o is associated with kinase inhibition or antimicrobial activity, diverging from the ester-driven properties of this compound .
- Synthetic Efficiency: Yields for 11a–11o range from 83.7% to 88.2%, indicating robust synthetic routes despite structural complexity. In contrast, the absence of a quinoline or urea group in the target compound may simplify synthesis.
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